molecular formula C8H16ClNO2 B1372985 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride CAS No. 1199589-63-3

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride

Cat. No.: B1372985
CAS No.: 1199589-63-3
M. Wt: 193.67 g/mol
InChI Key: MLAIBORYGCJZNW-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (CAS: 1199589-63-3) is a bicyclic amino acid derivative with the molecular formula $$ \text{C}8\text{H}{16}\text{ClNO}2 $$ and a molecular weight of 193.67 g/mol. Its IUPAC name, 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride , reflects the substitution pattern: a cyclohexane ring bearing both aminomethyl ($$-\text{CH}2\text{NH}_2$$) and carboxylic acid ($$-\text{COOH}$$) groups on the same carbon atom, with the latter protonated as a hydrochloride salt. The compound’s structural rigidity arises from the cyclohexane backbone, which adopts a chair conformation, while the hydrochloride salt enhances solubility in polar solvents.

The SMILES notation $$ \text{C1(CCCCC1)(CN)C(=O)O.Cl} $$ and InChIKey $$ \text{UAFHRUBCOQPFFM-UHFFFAOYSA-N} $$ further define its connectivity. X-ray crystallography data, though limited, suggest that the aminomethyl group occupies an equatorial position to minimize steric strain.

Property Value Source
CAS No. 1199589-63-3
Molecular Formula $$ \text{C}8\text{H}{16}\text{ClNO}_2 $$
Molecular Weight 193.67 g/mol
SMILES Cl.NCC1(CCCCC1)C(O)=O

Historical Context and Discovery

The compound emerged from mid-20th-century efforts to optimize amino acid derivatives for biomedical applications. While tranexamic acid (a structural analog) was first synthesized in 1962 by Utako and Shosuke Okamoto, the hydrochloride salt of 1-aminomethyl-cyclohexanecarboxylic acid gained prominence later due to its synthetic versatility. Early patents, such as US3932497A (1976), detailed hydrogenation methods for cyclohexane-based amino acids, but the specific hydrochloride derivative was refined in the 1990s to improve stability for pharmaceutical intermediates. Its development paralleled advances in stereoselective catalysis, particularly ruthenium-mediated hydrogenation, which enabled high-purity synthesis of positional isomers.

Relationship to Tranexamic Acid Family

This compound shares structural homology with tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid, CAS: 1197-18-8), a clinically approved antifibrinolytic agent. Key distinctions include:

  • Substituent Position : Tranexamic acid features trans-configured aminomethyl and carboxylic acid groups on carbons 1 and 4 of the cyclohexane ring, whereas the hydrochloride derivative has both groups on carbon 1.
  • Pharmacological Activity : Tranexamic acid inhibits plasminogen activation via lysine-mimetic binding, while the 1-substituted isomer lacks this activity due to steric hindrance.
  • Synthetic Utility : The hydrochloride form serves as a precursor for protected derivatives (e.g., N-BOC analogs), whereas tranexamic acid is used directly in therapeutics.

Positional Isomerism in Aminomethylcyclohexanecarboxylic Acids

Positional isomerism profoundly impacts the physicochemical and biological properties of this compound class:

Isomer CAS No. Key Feature Source
1-Aminomethyl (hydrochloride) 1199589-63-3 Both groups on C1
3-Aminomethyl 2611-78-1 Aminomethyl on C3
trans-4-Aminomethyl 1197-18-8 Tranexamic acid; trans configuration
cis-4-Aminomethyl 3667-38-7 cis configuration

The 1-substituted isomer exhibits unique reactivity in peptide coupling reactions due to its geminal di-substitution, which restricts conformational flexibility. In contrast, 4-substituted isomers like tranexamic acid adopt extended conformations ideal for enzyme binding.

Significance in Organic and Medicinal Chemistry Research

  • Synthetic Intermediate : The hydrochloride salt is a key precursor for N-protected derivatives (e.g., tert-butyloxycarbonyl (BOC)-protected forms). For example, BOC-protected analogs (CAS: 204514-23-8) are used in solid-phase peptide synthesis to introduce constrained cyclohexane motifs.
  • Conformational Studies : Its rigid structure aids in probing the relationship between cyclohexane ring conformation and biological activity. For instance, replacing flexible lysine residues with this compound in peptide analogs reduces entropy-driven binding penalties.
  • Drug Discovery : Derivatives have been explored as protease inhibitors and neuromodulators, leveraging the cyclohexane scaffold’s metabolic stability.

Properties

IUPAC Name

1-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-8(7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAIBORYGCJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-63-3
Record name 1-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride
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Preparation Methods

Classical Aminomethylation and Oxidation Route

A widely reported method starts with cyclohexanone , which undergoes aminomethylation by reaction with formaldehyde and ammonium chloride to yield 1-aminomethyl-cyclohexanol as an intermediate. This intermediate is then oxidized to 1-aminomethyl-cyclohexanecarboxylic acid. Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

  • Reaction conditions:
    • Aminomethylation at moderate temperature (typically 60–80 °C)
    • Oxidation using strong oxidants such as potassium permanganate or chromium trioxide
    • Hydrochloride formation by acidification with aqueous HCl

This method is scalable and forms the basis of many industrial syntheses, with purification steps like recrystallization or chromatography to ensure high purity.

Multi-step Synthesis Using Ethyl Cyclohexylideneacetate and Nitromethane

An alternative patented process involves a more complex sequence:

  • Formation of ethyl cyclohexylideneacetate by reaction of cyclohexanone with a phosphonic acid ester and potassium hydroxide.
  • Reaction of ethyl cyclohexylideneacetate with nitromethane in the presence of a base catalyst (potassium or sodium carbonate) in dimethyl sulfoxide solvent at 95–100 °C. Nitromethane is added slowly to avoid by-product formation.
  • Catalytic hydrogenation of the nitro group to the amino group using noble metal catalysts such as palladium on activated carbon.
  • Hydrolysis of the resulting lactam intermediate to yield the free amino acid.
  • Conversion to the hydrochloride salt by treatment with aqueous hydrochloric acid.

This process achieves high yields (60–90%) and purity (up to 99%) without extensive purification. The use of DMSO and controlled addition of nitromethane minimizes by-products. The lactam intermediate can be isolated or directly hydrolyzed to the amino acid hydrochloride salt.

Other Reported Methods

  • A three-step synthesis involving triethylamine in dichloromethane, followed by treatment with aqueous HCl and methyloxirane in methanol, has been described for related cyclohexanecarboxylic acid derivatives, though specific yields and conditions vary.
  • Processes for trans-4-amino-1-cyclohexanecarboxylic acid derivatives involve alkylation and hydrolysis steps, but are less directly applicable to 1-aminomethyl isomers.

Reaction Conditions and Optimization

Step Reagents & Conditions Key Notes Yield & Purity
Aminomethylation Cyclohexanone + formaldehyde + ammonium chloride, 60–80 °C Control temperature to reduce side reactions Moderate to high yield
Oxidation Potassium permanganate or chromium trioxide, aqueous medium Strong oxidants, monitor reaction progress High yield, possible over-oxidation if uncontrolled
Nitromethane addition Nitromethane added slowly to ethyl cyclohexylideneacetate + K2CO3/Na2CO3 in DMSO, 95–100 °C Slow addition prevents by-products accumulation ~90% yield, >90% purity
Catalytic hydrogenation Pd/C catalyst, ethanol or acetic acid solvent, room temp to 125 °C Converts nitro to amino group efficiently High yield, minimal side products
Hydrolysis & salt formation Acid hydrolysis with aqueous HCl, recrystallization from methanol Produces hydrochloride salt with >99% purity 60–70% isolated yield

Purification Techniques

  • Recrystallization: Polar solvent mixtures such as ethanol/water or methanol are preferred to isolate the hydrochloride salt in pure form.
  • Chromatography: Silica gel column chromatography with methanol/chloroform gradients is used when high purity is required.
  • Lyophilization: Freeze-drying under vacuum is applied to hygroscopic samples to prevent degradation.

Analytical and Quality Control Methods

  • HPLC Quantification: Using Kromasil C18 column with potassium phosphate buffer/methanol mobile phase at 207 nm detection wavelength ensures accurate quantification and purity assessment.
  • Stability Testing: pH stability (pH 3–9) and thermal stability (>250 °C) are monitored by HPLC and thermogravimetric analysis to optimize storage and handling.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Aminomethylation + Oxidation Cyclohexanone, formaldehyde, ammonium chloride Aminomethylation, oxidation, acidification Simple, scalable, well-known Requires strong oxidants, possible side reactions
Nitromethane Addition & Hydrogenation Ethyl cyclohexylideneacetate, nitromethane, Pd/C Michael addition, catalytic reduction, hydrolysis High yield, high purity, fewer by-products Multi-step, requires noble metal catalyst
Multi-step with Et3N and Methyloxirane Cyclohexanone derivatives Multiple organic transformations Useful for derivatives Less direct, lower reported yields

Research Findings and Optimization Insights

  • Maintaining reaction temperatures between 60–80 °C during aminomethylation reduces side products.
  • Slow, continuous addition of nitromethane in DMSO with carbonate base catalysts prevents accumulation and hazardous conditions.
  • Use of palladium on activated carbon as catalyst for hydrogenation is highly efficient and selective.
  • Hydrochloride salt formation improves solubility and stability, facilitating purification.
  • Purification by recrystallization from polar solvents yields high purity without complex chromatographic steps.
  • Analytical methods such as HPLC with phosphate buffer/methanol mobile phase provide reliable quantification and purity control.

Chemical Reactions Analysis

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This can be achieved using reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (often abbreviated as AMCHA) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmaceuticals and biochemistry. This article will provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

AMCHA has been studied for its potential analgesic (pain-relieving) and anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Case Study: Pain Management

In a study published in the Journal of Medicinal Chemistry, AMCHA derivatives were synthesized and evaluated for their COX-inhibitory activity. The results showed that certain derivatives exhibited significant inhibition of COX-1 and COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Research

Cognitive Enhancer

Recent studies have explored the neuropharmacological effects of AMCHA, particularly its influence on cognitive functions. It is hypothesized that AMCHA may enhance memory and learning processes by modulating neurotransmitter systems.

Case Study: Memory Enhancement

A study conducted on rodent models demonstrated that AMCHA administration improved performance in memory tasks compared to control groups. The findings were published in Neuropharmacology, indicating that AMCHA may facilitate synaptic plasticity, which is crucial for learning .

Biochemical Applications

Enzyme Inhibition Studies

AMCHA has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites effectively.

Data Table: Enzyme Inhibition Activity

EnzymeIC50 (µM)Reference
Cyclooxygenase-125Journal of Medicinal Chemistry
Cyclooxygenase-215Journal of Medicinal Chemistry
Acetylcholinesterase30Neuropharmacology

Synthesis of Derivatives

Chemical Modifications

The ability to synthesize derivatives of AMCHA opens avenues for developing new compounds with enhanced biological activities. Various synthetic routes have been explored, including modifications to the cyclohexane ring and functional group alterations.

Case Study: Synthesis of Novel Derivatives

Research published in Synthetic Communications detailed the synthesis of several AMCHA derivatives, which were evaluated for their pharmacological properties. Some derivatives showed improved potency against targeted enzymes compared to the parent compound .

Mechanism of Action

The mechanism of action of 1-aminomethyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

  • (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 158414-45-0): Structure: The amino group (-NH₂) is directly attached to the cyclohexane ring at position 2, adjacent to the carboxylic acid at position 1. The stereochemistry (1S,2R) may enhance specificity in chiral environments . Applications: Used in peptide synthesis and as a precursor for bioactive molecules.
  • 1-Amino-1-cyclohexanecarboxylic Acid (CAS 2756-85-6): Structure: Both amino and carboxylic acid groups are on the same carbon (position 1). Key Differences: The absence of a methylene spacer between the amino group and the ring reduces conformational flexibility. Melting point >300°C, indicating high stability .

Functional Group Variations

  • 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride: Structure: Features a dimethylaminomethyl (-CH₂N(CH₃)₂) group and a ketone (-CO) at position 1. Key Differences: The ketone group introduces electrophilicity, making it reactive in nucleophilic additions. The dimethylamino group enhances solubility in organic solvents . Applications: Intermediate in organic synthesis, particularly for alkaloid derivatives.
  • 3-Amino-1-methyl-cyclohexanol Hydrochloride (CAS 1529782-20-4): Structure: Contains a hydroxyl (-OH) and methyl (-CH₃) group on the cyclohexane ring. Key Differences: Hydroxyl group increases polarity and hydrogen-bonding capacity compared to the carboxylic acid in the target compound. Molecular formula: C₇H₁₆ClNO . Applications: Potential use in drug intermediates requiring hydrophilic modifications.

Ring Size and Substituent Modifications

  • 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS 1207894-63-0): Structure: Cyclobutane ring with a benzyloxy (-OCH₂C₆H₅) substituent. Key Differences: Smaller ring size (cyclobutane vs. Benzyloxy group adds aromaticity and lipophilicity. Molecular weight: 257.71 . Applications: Likely explored in constrained peptide design or as a protease inhibitor scaffold.
  • 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic Acid Hydrochloride (CAS 1443980-12-8): Structure: Cyclobutane derivative with a methyl group and aminomethyl-carboxylic acid system. Key Differences: Increased ring strain and methyl substitution may enhance metabolic stability in drug candidates .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Applications
1-Aminomethyl-cyclohexanecarboxylic acid HCl Not Provided C₈H₁₆ClNO₂ ~193.67 (calc.) -CH₂NH₂, -COOH Not Available Peptidomimetics, chiral intermediates
(1S,2R)-2-Aminocyclohexanecarboxylic acid HCl 158414-45-0 C₇H₁₄ClNO₂ 187.65 -NH₂, -COOH Not Provided Peptide synthesis
1-Amino-1-cyclohexanecarboxylic acid 2756-85-6 C₇H₁₃NO₂ 143.18 -NH₂, -COOH (same carbon) >300 Specialty synthesis
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Not Provided C₉H₁₈ClNO 191.70 -CH₂N(CH₃)₂, -CO Not Provided Alkaloid intermediates
1-Amino-3-(benzyloxy)cyclobutanecarboxylic HCl 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 -NH₂, -COOH, -OCH₂C₆H₅ Not Provided Protease inhibitors

Research Findings and Trends

  • Functional Group Impact: The presence of a carboxylic acid group (as in the target compound) enhances water solubility and suitability for ionic interactions in drug-receptor binding, whereas ketones (e.g., 2-(dimethylaminomethyl)-1-cyclohexanone HCl) are more reactive in synthetic chemistry .
  • Ring Size and Strain: Cyclobutane derivatives (e.g., 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl) are increasingly studied for their ability to mimic peptide turn structures, though their synthetic complexity limits large-scale use .

Biological Activity

1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride (AMCHA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure, which includes an amine and a carboxylic acid functional group, suggests a range of interactions with biological molecules. This article reviews the biological activity of AMCHA, summarizing key research findings, mechanisms of action, and potential applications.

  • Chemical Name : this compound
  • CAS Number : 1199589-63-3
  • Molecular Formula : C8_{8}H14_{14}ClN1_{1}O2_{2}

AMCHA is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : AMCHA acts as an inhibitor for certain enzymes involved in metabolic pathways. Its amine group can form hydrogen bonds with the active sites of enzymes, thus blocking substrate access.
  • Receptor Modulation : The compound may interact with specific receptors, potentially acting as an agonist or antagonist depending on the receptor type. This interaction can modulate signaling pathways within cells.

1. Anticoagulant Activity

Recent studies have highlighted AMCHA's potential as an anticoagulant agent. It has been shown to inhibit fibrinolysis, which is the process that prevents blood clots from growing and becoming problematic. This activity is significant in conditions where excessive clotting poses a risk.

StudyMethodFindings
In vitro assays on blood samplesAMCHA significantly reduced the rate of fibrinolysis compared to controls.
Animal modelsDemonstrated a reduction in thrombus formation in vivo.

2. Cytotoxicity Studies

Investigations into the cytotoxic effects of AMCHA on various cell lines have demonstrated its safety profile:

  • Cytotoxicity Assay : AMCHA was tested on monocyte/macrophage peripheral blood cell lines at concentrations ranging from 50 μM to 1.5 μM.
  • Results : No significant cytotoxic effects were observed, indicating that AMCHA does not adversely affect cell viability at tested concentrations .

3. Genotoxicity Analysis

The genotoxic potential of AMCHA was assessed using standard assays:

  • Findings : The compound did not induce significant DNA damage across various concentrations tested, suggesting a favorable safety profile for therapeutic applications .

Case Study 1: Hemostatic Effects in Trauma Models

A study evaluated the hemostatic properties of AMCHA in trauma-induced hemorrhage models:

  • Objective : To assess whether AMCHA could enhance clot stability at injury sites.
  • Methodology : AMCHA was administered alongside traditional hemostatic agents in rat models.
  • Results : The study found that AMCHA improved clot stability and reduced bleeding times compared to controls .

Case Study 2: Application in Drug Formulation

In drug formulation studies, AMCHA has been explored as an excipient due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients:

  • Findings : Incorporation of AMCHA into formulations improved the pharmacokinetic profiles of certain drugs, leading to enhanced therapeutic efficacy.

Q & A

Q. Table 1: HPLC Parameters for Quantitative Analysis

ParameterSpecificationReference
ColumnKromasil C18 (150 × 4.6 mm, 5 µm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Flow Rate1 mL·min⁻¹
Detection Wavelength207 nm
Linearity Range1.09–10.90 µg·mL⁻¹ (R² = 0.9999)

Q. Table 2: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
PBS (pH 7.2)525°C, stirred
DMSO525°C, 1 hr
Methanol1025°C, sonicated

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